molecular formula C10H9NO2 B8783999 4-(3-Hydroxyoxetan-3-yl)benzonitrile

4-(3-Hydroxyoxetan-3-yl)benzonitrile

Cat. No.: B8783999
M. Wt: 175.18 g/mol
InChI Key: SGJZNOLCINGTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Hydroxyoxetan-3-yl)benzonitrile (CAS 1085453-63-9) is a valuable benzonitrile derivative building block in medicinal chemistry and organic synthesis, characterized by its oxetane ring substituted with a hydroxyl group at the 3-position . The oxetane ring, a four-membered oxygen-containing heterocycle, is a key pharmacophore known to enhance the physicochemical properties of lead compounds, notably by improving aqueous solubility and metabolic stability compared to larger cyclic ethers . This compound serves as a critical synthetic intermediate for the development of novel therapeutic agents. Recent research has utilized similar oxetane-containing precursors to develop a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)quinoline derivatives, which have demonstrated significant in vitro antimicrobial and excellent antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with many compounds showing low micromolar MIC values and low cytotoxicity against Vero cell lines . The synthetic utility of this compound is exemplified by its preparation via a palladium-catalyzed coupling reaction between 4-iodobenzonitrile and oxetan-3-one, using Pd(OAc)₂ as a catalyst, XPhos as a ligand, and Cs₂CO₃ as a base in a dioxane/water solvent system . The 3-hydroxyoxetane group can also function as a versatile handle for further chemical modification, such as undergoing nucleophilic substitution reactions with various benzyl bromides to create diverse chemical libraries for biological screening . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

4-(3-hydroxyoxetan-3-yl)benzonitrile

InChI

InChI=1S/C10H9NO2/c11-5-8-1-3-9(4-2-8)10(12)6-13-7-10/h1-4,12H,6-7H2

InChI Key

SGJZNOLCINGTBN-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)C#N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzonitrile derivatives exhibit diverse functionalities based on substituent groups. Below is a comparative analysis of 4-(3-Hydroxyoxetan-3-yl)benzonitrile with structurally related compounds:

Table 1: Key Properties of Benzonitrile Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Melting/Boiling Point Key Applications/Properties Reference
This compound C₁₀H₉NO₂ 175.19 (calculated) Hydroxyoxetane ring N/A Potential solubility enhancer, drug intermediate
4-[(3-Phenyloxetan-3-yl)amino]benzonitrile C₁₆H₁₄N₂O 250.30 Phenyloxetane-amino group N/A Synthetic intermediate
4-formyl-3-methoxy-benzonitrile C₉H₇NO₂ 161.16 Formyl, methoxy groups Boiling: 318.2°C Organic synthesis precursor
4-(4-Bromo-3-formyl-phenoxy)-benzonitrile C₁₄H₈BrNO₂ 302.12 Bromo, formyl, ether linkage Melting: 109–111°C Crisaborole synthesis intermediate
4-(2-Bromoacetyl)benzonitrile C₉H₆BrNO 224.06 Bromoacetyl group N/A GSK-3 inhibitor precursor
(R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile oxalate C₁₉H₂₀FN₃O₂ 341.39 Fluorophenyl, cyclopropylmethyl groups N/A Therapeutic candidate (selectivity studies)

Key Comparisons:

Substituent Impact on Solubility and Stability: The hydroxyoxetane group in this compound likely improves aqueous solubility compared to hydrophobic substituents like phenyl (e.g., 4-[(3-Phenyloxetan-3-yl)amino]benzonitrile) . This contrasts with 4-formyl-3-methoxy-benzonitrile, where polar groups (formyl, methoxy) may enhance solubility but reduce metabolic stability . Bromoacetyl derivatives (e.g., 4-(2-Bromoacetyl)benzonitrile) exhibit reactivity useful for covalent inhibition but may suffer from hydrolytic instability .

Biological Activity: Fluorophenyl and cyclopropylmethyl substituents, as in the (R)-3-((3-Amino-4-fluorophenyl)...benzonitrile oxalate, confer selectivity for biological targets, suggesting that the hydroxyoxetane group could similarly modulate receptor interactions . Thioether-containing analogs (e.g., 4-(2,6-Dimethylphenylthio)benzonitrile) show distinct electronic profiles due to sulfur’s polarizability, whereas hydroxyoxetane’s oxygen may favor hydrogen-bonding interactions .

Preparation Methods

Reaction Conditions and Optimization

The reaction employs 4-iodobenzonitrile (1.20 g, 5.27 mmol) and oxetan-3-one (0.50 g, 6.90 mmol) in a dioxane/water solvent system (4:1, 20 mL) under palladium acetate (Pd(OAc)₂, 0.12 g) and XPhos ligand (0.25 g) catalysis. Cesium carbonate (Cs₂CO₃, 3.43 g) acts as the base, facilitating the coupling at 100°C for 16 hours. Post-reaction workup includes extraction with ethyl acetate, brine washing, and column chromatography, yielding the product in 78% purity.

Key Reaction Parameters

ParameterValue/Detail
CatalystPd(OAc)₂ (0.53 mmol)
LigandXPhos (0.53 mmol)
BaseCs₂CO₃ (10.54 mmol)
SolventDioxane/water (4:1)
Temperature100°C
Time16 hours
Yield78%

Mechanistic Insights

The reaction likely proceeds via a Suzuki-Miyaura-type coupling mechanism, though the exact role of oxetan-3-one remains under investigation. Oxetan-3-one may undergo in situ conversion to a boronate intermediate, enabling transmetallation with the arylpalladium complex formed from 4-iodobenzonitrile. Reductive elimination then forms the C–C bond between the aryl group and the oxetane, followed by ketone reduction to the tertiary alcohol. The use of XPhos, a bulky phosphine ligand, enhances catalytic efficiency by stabilizing the palladium center and mitigating side reactions.

Alternative Synthetic Approaches

Nucleophilic Addition to Oxetan-3-one

Oxetan-3-one serves as a versatile precursor for tertiary alcohol formation via nucleophilic addition. For example, Grignard or organolithium reagents derived from 4-bromobenzonitrile could attack the ketone, yielding this compound after aqueous workup. However, the electron-withdrawing cyano group on the aryl ring complicates the generation of stable organometallic intermediates, necessitating carefully controlled conditions.

Intramolecular Cyclization of 1,3-Diols

Intramolecular Williamson ether synthesis offers another potential route. A 1,3-diol precursor bearing a benzonitrile substituent could undergo cyclization upon activation of one hydroxyl group as a leaving group (e.g., bromide or tosylate). For instance, diol 18 (from) cyclizes to oxetane 19 using sodium hydride in tetrahydrofuran (THF), achieving stereochemical retention through double inversion. Adapting this method would require synthesizing a 1,3-diol with the benzonitrile group positioned for cyclization.

Precursor Synthesis: Oxetan-3-one

The availability of oxetan-3-one (compound 51 ) is critical for the above methods. Its synthesis, as detailed in, involves a ketal protection/deprotection strategy:

  • Ketal Formation : Treatment of diol 48 with dimethyl sulfoxide (DMSO) and TsCl forms the dimethylketal 49 .

  • Cyclization : Monotosylation and deprotonation with NaH yield oxetane 50 .

  • Deprotection : Acidic cleavage of the ketal provides oxetan-3-one 51 in 62% yield.

This three-step sequence highlights the importance of orthogonal protecting groups in oxetane synthesis.

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